
2-Acetyl-6-(trifluoromethyl)isonicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetyl-6-(trifluoromethyl)isonicotinaldehyde is a chemical compound with the molecular formula C9H6F3NO2 and a molecular weight of 217.14 g/mol It is characterized by the presence of an acetyl group, a trifluoromethyl group, and an isonicotinaldehyde moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which is widely used for carbon–carbon bond formation . This reaction employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Suzuki–Miyaura coupling reaction, utilizing scalable and environmentally benign reagents. The use of flow chemistry techniques can further enhance the efficiency and scalability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 2-Acetyl-6-(trifluoromethyl)isonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Acetyl-6-(trifluoromethyl)isonicotinaldehyde has diverse applications in scientific research, including:
Biology: The compound’s unique structural features make it a valuable tool in the study of enzyme interactions and metabolic pathways.
Medicine: Its potential as a precursor for drug development is being explored, particularly in the design of molecules with enhanced efficacy and metabolic stability.
Mecanismo De Acción
The mechanism of action of 2-Acetyl-6-(trifluoromethyl)isonicotinaldehyde involves its interaction with molecular targets through its functional groups. The trifluoromethyl group, in particular, induces strong polarization of neighboring groups and increases local hydrophobicity . This can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The acetyl and aldehyde groups also play roles in the compound’s reactivity and interactions with biological molecules.
Comparación Con Compuestos Similares
2-(Trifluoromethyl)isonicotinaldehyde: Similar structure but lacks the acetyl group.
2-Acetylisonicotinaldehyde: Similar structure but lacks the trifluoromethyl group.
6-(Trifluoromethyl)isonicotinaldehyde: Similar structure but lacks the acetyl group.
Uniqueness: 2-Acetyl-6-(trifluoromethyl)isonicotinaldehyde is unique due to the presence of both the acetyl and trifluoromethyl groups on the isonicotinaldehyde core. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H6F3NO2 |
|---|---|
Peso molecular |
217.14 g/mol |
Nombre IUPAC |
2-acetyl-6-(trifluoromethyl)pyridine-4-carbaldehyde |
InChI |
InChI=1S/C9H6F3NO2/c1-5(15)7-2-6(4-14)3-8(13-7)9(10,11)12/h2-4H,1H3 |
Clave InChI |
LCWMJDQOLZTTQC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NC(=CC(=C1)C=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



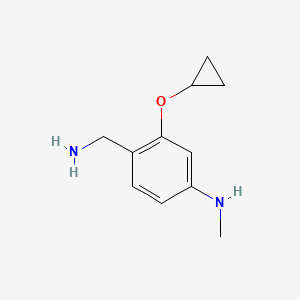
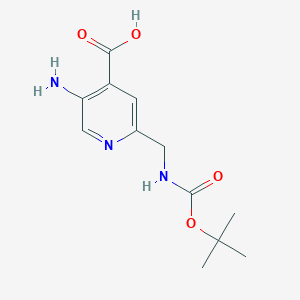
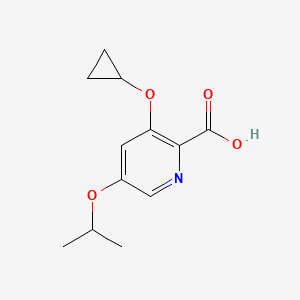

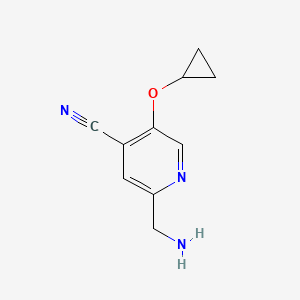
![[4-Methyl-6-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14841030.png)
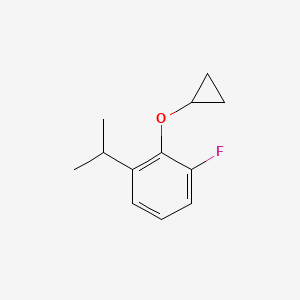
![[4-Hydroxy-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14841046.png)





